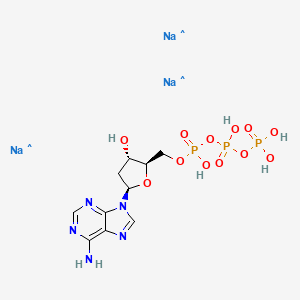![molecular formula C8H6BrN3O2 B13030610 2-(5-Bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid](/img/structure/B13030610.png)
2-(5-Bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid is a compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid typically involves the cyclization of appropriate precursors in the presence of specific reagents. One common method involves the cyclization of 4-benzotriazol-2-yl-piperidin in the presence of phosphorus oxychloride (POCl3) . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in benzotriazole derivatives, where substituents on the benzotriazole ring can be replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like alkyl or aryl groups .
Scientific Research Applications
2-(5-Bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Mechanism of Action
The mechanism by which 2-(5-Bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid exerts its effects is primarily through interactions with biological targets. The benzotriazole moiety can bind to enzymes and receptors, influencing their activity. This binding is facilitated by the compound’s ability to form π–π stacking interactions and hydrogen bonds . These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
- 2-(2H-benzo[D][1,2,3]triazol-2-yl)acetic acid
- 2-(4-(2H-benzo[D][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles
Comparison: While these compounds share the benzotriazole core, their substituents and overall structures differ, leading to variations in their chemical and biological properties. For instance, the presence of a bromine atom in 2-(5-Bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid can enhance its reactivity and binding affinity compared to its non-brominated counterparts .
Properties
Molecular Formula |
C8H6BrN3O2 |
|---|---|
Molecular Weight |
256.06 g/mol |
IUPAC Name |
2-(5-bromobenzotriazol-2-yl)acetic acid |
InChI |
InChI=1S/C8H6BrN3O2/c9-5-1-2-6-7(3-5)11-12(10-6)4-8(13)14/h1-3H,4H2,(H,13,14) |
InChI Key |
GCDLBNNVDMFUOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN(N=C2C=C1Br)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Chloro-8-(methylthio)imidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B13030547.png)



![2-Azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B13030565.png)






